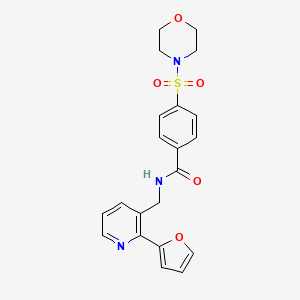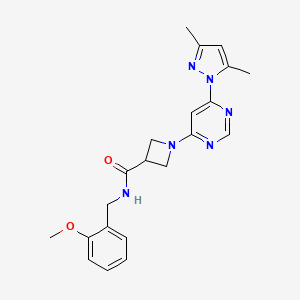![molecular formula C34H30N4O8S B2460304 N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688061-97-4](/img/structure/B2460304.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C34H30N4O8S and its molecular weight is 654.69. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Quinazolinones and benzodiazepines are notable for their diverse chemical reactions and potential as key intermediates in synthesizing various heterocyclic compounds. For example, research by Reisch et al. (1989) explores the synthesis of oxazoles and oxazoloquinazolines from benzamide derivatives, demonstrating the versatility of these compounds in chemical synthesis. These reactions are foundational in medicinal chemistry, where structural modification can lead to new drug candidates with potential therapeutic applications (Reisch, Usifoh, & Oluwadiya, 1989).
Antitumor and Anticancer Applications
Compounds related to quinazolinones have been investigated for their antitumor and anticancer properties. Bavetsias et al. (2002) discuss the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. This research highlights the ongoing effort to improve the pharmacokinetic properties of quinazolinone derivatives for better clinical outcomes in cancer therapy. The ability of these compounds to exhibit high growth-inhibitory activity points to their potential use in developing new anticancer drugs (Bavetsias et al., 2002).
Synthesis of Novel Heterocyclic Compounds
The chemical versatility of quinazolinone derivatives allows for the synthesis of novel heterocyclic compounds with potential biological activity. For instance, the work by Fathalla et al. (2000) investigates the regioselectivity of electrophilic attack on thioxo-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one derivatives, leading to the synthesis of compounds with specific sulfur or nitrogen substitutions. Such studies contribute to the understanding of how different substituents affect the biological activity of these molecules, which is crucial for drug design and discovery (Fathalla, Čajan, & Pazdera, 2000).
Antibacterial and Antimicrobial Applications
The search for new antibacterial and antimicrobial agents has also led to the exploration of quinazolinone derivatives. Gineinah's (2001) study on 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which incorporate quinazoline or thiazole moieties, demonstrates the potential of these compounds in developing new treatments against bacterial infections. Such research is critical in the face of rising antibiotic resistance, indicating the importance of quinazolinones in medicinal chemistry (Gineinah, 2001).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O8S/c1-2-30(32(40)36-16-23-4-3-11-42-23)47-34-37-25-14-29-28(45-19-46-29)13-24(25)33(41)38(34)17-20-5-8-22(9-6-20)31(39)35-15-21-7-10-26-27(12-21)44-18-43-26/h3-14,30H,2,15-19H2,1H3,(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQITUOUBOKPJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)
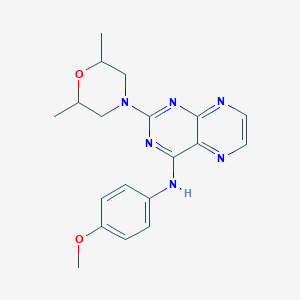
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]morpholine](/img/structure/B2460227.png)
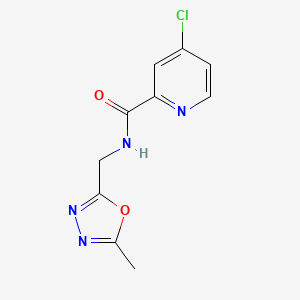

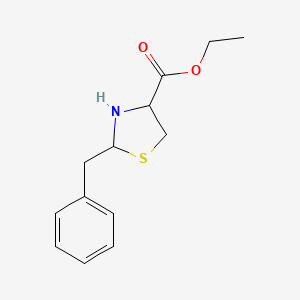
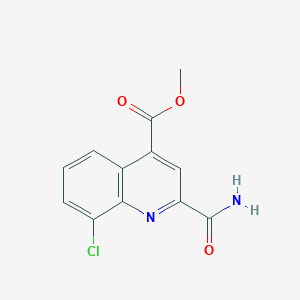


![(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2460235.png)
![3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol](/img/structure/B2460236.png)
![N-[(1-Ethylimidazol-2-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2460238.png)
